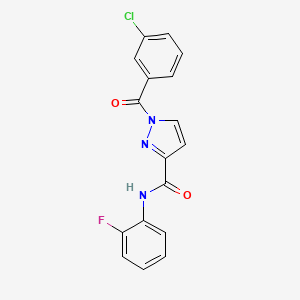![molecular formula C13H14N2O4 B5562350 4-[3-(3-硝基苯基)丙烯酰基]吗啉 CAS No. 5361-98-8](/img/structure/B5562350.png)
4-[3-(3-硝基苯基)丙烯酰基]吗啉
描述
“4-[3-(3-nitrophenyl)acryloyl]morpholine” is a chemical compound with the molecular formula C10H12N2O3 . It is a derivative of morpholine, an organic chemical compound that features both amine and ether functional groups .
Synthesis Analysis
The synthesis of “4-[3-(3-nitrophenyl)acryloyl]morpholine” could potentially involve the reaction of acrylic acid with morpholine . A method for synthesizing high-purity N-acryloyl-morpholine involves dropwise mixing of acrylic acid and phosphorus trichloride, followed by reaction with morpholine .Molecular Structure Analysis
The molecular structure of “4-[3-(3-nitrophenyl)acryloyl]morpholine” consists of a morpholine ring attached to a nitrophenyl group via an acryloyl linkage . The average mass of the molecule is 208.214 Da, and the monoisotopic mass is 208.084793 Da .科学研究应用
Antibacterial Applications
The compound , belonging to the chalcone family, has been studied for its antibacterial potential. Chalcones are known for their biological activities and have been investigated as antibacterial agents against various strains, including Staphylococcus aureus . The structure of chalcones, which includes an α,β-unsaturated carbonyl system, allows for various substitutions to enhance bioactivity. This compound’s potential as an antibacterial agent is significant, especially in the context of increasing microbial resistance.
Structural and Vibrational Analysis
Chalcones also serve as subjects for structural and vibrational analysis in scientific research. Their diverse molecular structures are analyzed using techniques like Nuclear Magnetic Resonance and Raman spectroscopy. Such studies contribute to understanding the physical and chemical properties of these compounds, which is crucial for their application in medicinal chemistry .
Synthesis and Crystallography
The synthesis of chalcones through Claisen-Schmidt condensation is a common method in research. The crystal structures of these compounds are determined to understand their functional groups and potential interactions. This knowledge is essential for designing drugs and other materials with desired properties .
UV-Curable Systems
Chalcones and their derivatives are explored for their use in UV-curable systems. Their reactivity under UV light makes them suitable for applications in coatings and adhesives. Research aims to understand their performance and suggest possible applications in this field .
Drug Delivery Systems
The morpholine moiety of the compound imparts hydrophilicity, making it applicable in drug delivery systems. It can be used to synthesize hydrogels that are responsive to environmental stimuli, which is advantageous for controlled drug release .
Photopolymerization Applications
This compound is also used in photopolymerization processes to create organogel electrode frames. Such applications are relevant in the fields of energy and nanotechnology, where precise and stable materials are required .
Biocompatible Coatings
Due to its hydrophilic nature, the compound is suitable for creating biocompatible coatings. These coatings are essential for medical devices and implants, ensuring they are accepted by the body without adverse reactions .
3D Bioprinting
Lastly, the compound’s properties make it a candidate for photocurable materials used in 3D bioprinting. This technology is at the forefront of tissue engineering and requires materials that can be precisely manipulated with light to create complex structures .
安全和危害
属性
IUPAC Name |
(E)-1-morpholin-4-yl-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-13(14-6-8-19-9-7-14)5-4-11-2-1-3-12(10-11)15(17)18/h1-5,10H,6-9H2/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJXCQQZOLGHKA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350540 | |
| Record name | F0146-0001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
CAS RN |
5361-98-8 | |
| Record name | F0146-0001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)

![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)
![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)
![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)